n,n',2,2-Tetramethylpropanediamide
Description
N,N',2,2-Tetramethyl-1,3-propanediamine (CAS: 53369-71-4) is a branched diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol. Its IUPAC name is N',N',2,2-tetramethylpropane-1,3-diamine, and its SMILES representation is CC(C)(CN)CN(C)C . The compound features two methyl groups on the central carbon (C2) and two methyl groups on the terminal amine groups, creating steric hindrance and influencing its chemical reactivity. It is used in coordination chemistry, polymer synthesis, and as a ligand precursor.
Properties
CAS No. |
155199-55-6 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
N,N',2,2-tetramethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5(10)8-3)6(11)9-4/h1-4H3,(H,8,10)(H,9,11) |
InChI Key |
ZJNFJISTUKDHHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC)C(=O)NC |
Canonical SMILES |
CC(C)(C(=O)NC)C(=O)NC |
Synonyms |
2-dmMA N,N'-dimethyl-2-dimethylmalondiamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular properties of N,N',2,2-Tetramethyl-1,3-propanediamine (Compound A) and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Functional Group |
|---|---|---|---|---|---|
| N,N',2,2-Tetramethyl-1,3-propanediamine (A) | C₇H₁₈N₂ | 130.23 | 53369-71-4 | N,N',2,2-tetramethyl | Diamine |
| N,N,N',N'-Tetramethyl-1,3-propanediamine (B) | C₇H₁₈N₂ | 130.23 | 110-95-2 | N,N,N',N'-tetramethyl | Diamine |
| N,N,N',N'-Tetraethyl-1,3-propanediamine (C) | C₁₁H₂₆N₂ | 186.34 | 60558-96-5 | N,N,N',N'-tetraethyl | Diamine |
| N,N,N',N'-Tetrabutylpentanediamide (D) | C₂₁H₄₂N₂O₂ | 366.57 | N/A | N,N,N',N'-tetrabutyl | Diamide |
| N,N,N',N'-Tetrakis(2-methylpropyl)propanediamide (E) | Not Provided | Not Provided | N/A | N,N,N',N'-tetrakis(2-methylpropyl) | Diamide |
Key Observations:
- Branching vs. Linear Substituents : Compound A has methyl groups on the central carbon (2,2-dimethyl), introducing steric hindrance absent in Compound B, where all methyl groups are on the nitrogen atoms .
- Substituent Size : Larger substituents (e.g., ethyl in Compound C, butyl in D, isobutyl in E) increase molecular weight and lipophilicity, reducing water solubility but enhancing compatibility with organic solvents .
- Functional Groups : Diamines (A–C) are basic and participate in coordination chemistry, while diamides (D–E) are less basic due to electron-withdrawing amide groups, favoring hydrogen bonding .
Physicochemical and Functional Comparisons
Boiling Points and Solubility :
- Compound A’s branching may lower boiling points compared to linear analogues like Compound B due to reduced intermolecular forces.
- Diamides (D–E) exhibit higher melting points than diamines (A–C) due to stronger intermolecular hydrogen bonding .
Reactivity :
- Coordination Chemistry : Compound A’s steric hindrance limits its utility in forming metal complexes compared to less hindered diamines like Compound B .
- Basicity : Diamines (A–C) have higher basicity (pKa ~10–11) than diamides (pKa ~0–5) due to the electron-donating nature of alkyl groups vs. electron-withdrawing amides .
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